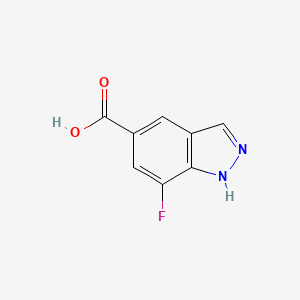

7-fluoro-1H-indazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-1H-indazole-5-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 7th position enhances the compound’s chemical stability and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazole-5-carboxylic acid typically involves the introduction of a fluorine atom into the indazole ring. One common method is the reaction of 5-nitroindazole with a fluorinating agent, followed by reduction and carboxylation. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Fluoro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce different substituents into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

7-Fluoro-1H-indazole-5-carboxylic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its applications in medicinal chemistry include:

- Anticancer Agents : Research indicates that derivatives of indazole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain indazole derivatives can inhibit cell growth in cancer cell lines with GI50 values ranging from 0.041 to 336 μM.

- Antiviral and Anti-inflammatory Activities : The compound is being investigated for its potential as an antiviral and anti-inflammatory agent. Indazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and PGE2, which are crucial in inflammatory responses.

- Selective Estrogen Receptor Degraders (SERDs) : Recent studies have focused on the development of indazole-based SERDs for the treatment of breast cancer. These compounds have shown promise in degrading estrogen receptors effectively, with some derivatives exhibiting IC50 values as low as 0.7 nM .

Agrochemicals

In addition to its pharmaceutical applications, this compound is utilized in the development of agrochemicals. Its fluorinated structure enhances the biological activity and stability of agrochemical products, making it an essential component in designing effective pesticides and herbicides.

Synthetic Chemistry

The compound is frequently used as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it versatile for creating more complex organic molecules.

Synthetic Routes

The synthesis typically involves:

- Reaction of 5-nitroindazole with fluorinating agents.

- Subsequent reduction and carboxylation steps.

- Use of solvents like methanol and catalysts such as methanesulfonic acid.

Biochemical Research

This compound has been studied for its biochemical pathways and mechanisms of action:

- It has been noted for its high gastrointestinal absorption, which is advantageous for oral drug formulations.

- The compound's derivatives have been shown to inhibit specific enzymes involved in tumor growth and inflammation, making them targets for drug development .

Case Study 1: Indazole Derivatives as Cancer Therapeutics

A series of studies have explored the use of indazole derivatives, including this compound, as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds derived from this scaffold have shown potent inhibitory activities with IC50 values ranging from nanomolar to low micromolar concentrations against different cancer cell lines .

Case Study 2: Development of SERDs

Research by Govek et al. identified a series of indazole-based SERDs that effectively degrade estrogen receptors in vitro and in vivo. These compounds not only demonstrated good bioavailability but also induced tumor regression in tamoxifen-resistant breast cancer models .

Mécanisme D'action

The mechanism of action of 7-fluoro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological receptors, increasing its efficacy. The compound may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

- 5-Fluoro-1H-indazole-7-carboxylic acid

- 4-Fluoro-1H-indazole-5-carboxylic acid

- 1H-Indazole-5-carboxylic acid

Comparison: Compared to its analogs, 7-fluoro-1H-indazole-5-carboxylic acid exhibits unique properties due to the position of the fluorine atom. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications .

Activité Biologique

7-Fluoro-1H-indazole-5-carboxylic acid (CAS No. 1332370-59-8) is an indazole derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom at the 7-position and a carboxylic acid group at the 5-position, which are critical for its pharmacological properties. The following sections explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : The synthesis often begins with commercially available indazole derivatives.

- Fluorination : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Carboxylation : The introduction of the carboxylic acid group may involve carbonylation techniques or the use of carbon dioxide in the presence of a catalyst.

The overall yield and purity of synthesized compounds are crucial for ensuring their biological efficacy and safety.

Antitumor Activity

Research indicates that compounds containing the indazole structure exhibit significant antitumor properties. For instance, derivatives with modifications similar to this compound have shown promising results against various cancer cell lines:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that indazole derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For example, compounds derived from indazoles have been reported to inhibit Polo-like kinase 4 (PLK4), which is crucial for mitosis and cell division .

Receptor Binding

Indazole derivatives, including this compound, have been studied for their interactions with G-protein coupled receptors (GPCRs). Research has shown that these compounds can bind selectively to cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes:

- CB2 Receptor Activity : Studies indicate that certain indazole derivatives exhibit higher potency at the CB2 receptor compared to the CB1 receptor, suggesting potential therapeutic applications in pain management and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of indazole derivatives. Modifications at different positions on the indazole ring can significantly impact their pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Fluorination at 7-position | Enhanced binding affinity to receptors |

| Carboxylic acid at 5-position | Increased solubility and bioavailability |

Case Study 1: Anticancer Activity

A study by Paul et al. demonstrated that certain indazole derivatives function as potent inhibitors of PLK4, with one compound exhibiting an IC50 value in the nanomolar range against HCT116 colon cancer cells. This highlights the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Cannabinoid Receptor Agonism

In a comparative study on receptor binding, it was found that several indazole derivatives, including those structurally similar to this compound, showed enhanced potency at CB2 receptors over CB1 receptors. This suggests their potential use as therapeutic agents targeting inflammatory diseases .

Propriétés

IUPAC Name |

7-fluoro-1H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZFFJUZWWIPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.